molecular formula C15H22N2 B1288628 2-benzyloctahydro-1H-isoindol-4-amine CAS No. 217464-22-7

2-benzyloctahydro-1H-isoindol-4-amine

Cat. No. B1288628
M. Wt: 230.35 g/mol
InChI Key: DEDUBZVXFIONOV-UHFFFAOYSA-N
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Description

The compound "2-benzyloctahydro-1H-isoindol-4-amine" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar isoindole derivatives. For instance, the synthesis of benzo[f]isoindole-4,9-diones is described, which involves the reaction of bromomethylated naphthalene derivatives with primary amines and subsequent oxidation . Another paper reports the synthesis of novel benzo[1,4]thiazino isoindolinones through a one-step reaction involving aminobenzenethiols and bromo-substituted indene diones . These methods and compounds provide a context for understanding the chemical behavior and synthetic pathways that might be applicable to "2-benzyloctahydro-1H-isoindol-4-amine".

Synthesis Analysis

The synthesis of related isoindole derivatives typically involves multi-step reactions starting with readily available starting materials. For example, the synthesis of benzo[f]isoindole-4,9-diones starts with dibromomethylated naphthalene reacting with primary amines, followed by CAN-mediated oxidation . Similarly, the synthesis of benzo[1,4]thiazino isoindolinones involves a nucleophilic substitution followed by ring opening and intramolecular cyclization . These synthetic routes suggest that the synthesis of "2-benzyloctahydro-1H-isoindol-4-amine" could also involve nucleophilic substitution and cyclization steps.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as FTIR, NMR, and HRMS, as well as X-ray crystallography . For example, the structure of cyclic imidates was characterized using X-ray crystallography to rectify a previous misassignment . These techniques would be essential in confirming the structure of "2-benzyloctahydro-1H-isoindol-4-amine" once synthesized.

Chemical Reactions Analysis

The chemical reactions involving isoindole derivatives can be complex and diverse. For instance, the photosensitized aminations of various substrates with ammonia and primary amines involve electron transfer and hole transfer processes . These reactions highlight the potential reactivity of isoindole derivatives in redox and photochemical processes, which could be relevant to the chemical reactions of "2-benzyloctahydro-1H-isoindol-4-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can be inferred from related compounds. For example, the inclusion compounds of indazolone derivatives with amines demonstrate the ability of these compounds to form host-guest complexes, which is indicative of their potential intermolecular interactions . Additionally, DFT calculations can provide insights into the electronic structure and reactivity of these molecules, as shown for different organic compounds synthesized and analyzed in one of the studies . These analyses would be important for understanding the properties of "2-benzyloctahydro-1H-isoindol-4-amine".

Scientific Research Applications

Synthesis and Chemical Properties

Isoindole derivatives, such as those related to 2-benzyloctahydro-1H-isoindol-4-amine, are integral to the development of novel synthetic methodologies. For instance, a quaternary ammonium salt-promoted multi-component reaction in water facilitates the concise synthesis of 2,3-dihydro-1H-isoindolin-1-one derivatives, showcasing the compound's utility in green chemistry due to its water-mediated reaction conditions (Han et al., 2017). Additionally, the palladium-catalyzed cycloaminocarbonylation of 2-(1H-indol-2-yl)phenyl tosylates with CO represents an efficient method for preparing structurally significant isoindolo[2,1-a]indol-6-ones, demonstrating the compound's versatility in creating complex molecular architectures (Liu et al., 2017).

Applications in Material Science

Isoindole derivatives have found applications in material science, particularly in the development of novel dyes and pigments. Chiral benzo-fused aza-BODIPYs with optical activity extending into the near-IR range have been synthesized, indicating the potential of isoindole derivatives in creating optically active materials for applications in organic electronics and photonics (Zhang et al., 2016).

Pharmaceutical Research

In pharmaceutical research, the structural complexity and variability of isoindole derivatives facilitate the exploration of new medicinal compounds. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlight the therapeutic potential of isoindole-based compounds, underscoring their role in developing new anticancer agents (Bradshaw et al., 2002).

properties

IUPAC Name

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDUBZVXFIONOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyloctahydro-1H-isoindol-4-amine

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